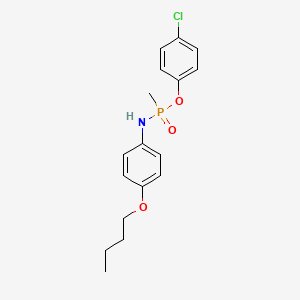
4-chlorophenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate
Vue d'ensemble
Description
4-chlorophenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BPOPM and is a member of the organophosphate family. It has a molecular weight of 393.84 g/mol and a chemical formula of C18H22ClNO4P.
Mécanisme D'action
BPOPM acts by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to various symptoms, including muscle spasms, respiratory failure, and even death.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPOPM are mainly due to its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to various symptoms, including muscle spasms, respiratory failure, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPOPM in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in various biological processes. However, one of the limitations of using BPOPM is its toxicity. The compound is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
Orientations Futures
There are several future directions for the study of BPOPM. One of the most promising areas of research is the development of new drugs based on the structure of BPOPM. These drugs could be used to treat a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of research is the development of new pesticides based on the structure of BPOPM. These pesticides could be used to control insect populations without harming other organisms in the environment. Finally, further research is needed to better understand the mechanism of action of BPOPM and its potential applications in various fields.
Applications De Recherche Scientifique
BPOPM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, BPOPM has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for the survival of many insects.
Propriétés
IUPAC Name |
4-butoxy-N-[(4-chlorophenoxy)-methylphosphoryl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClNO3P/c1-3-4-13-21-16-11-7-15(8-12-16)19-23(2,20)22-17-9-5-14(18)6-10-17/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUZQCCVIRHUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4557786.png)

![4-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4557793.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4557798.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4557824.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4557829.png)

![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4557832.png)
![3-{[(sec-butylamino)carbonyl]amino}benzoic acid](/img/structure/B4557845.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4557847.png)

![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4557863.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4557875.png)